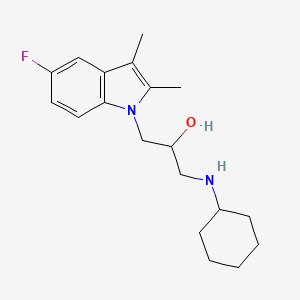

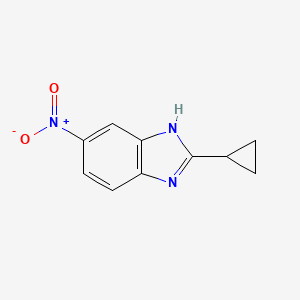

![molecular formula C11H7ClN2O B2701195 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile CAS No. 2361644-09-7](/img/structure/B2701195.png)

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

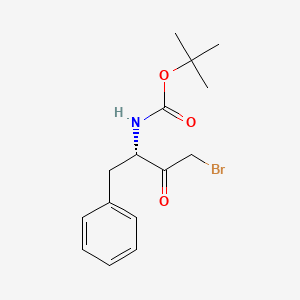

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of oxazolines, which are known to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Catalytic Synthesis and Molecular Structures

- The synthesis of oxazine and thiazine derivatives from furan-2-yl(phenyl)methanol derivatives has been achieved using a catalytic process that involves In(OTf)3. This methodology is noted for its good yields, high selectivity, and low catalyst loading, making it an efficient route to structurally complex molecules (B. Reddy et al., 2012).

Chiroptical Properties and Supramolecular Assemblies

- Research on optically active, regioregular polythiophenes bearing chiral oxazoline residues has shown solvent-induced chiroptical properties. This study reveals insights into the conformational, morphological, and size changes of polythiophene aggregates in different solvents, contributing to our understanding of chiral supramolecular assemblies (H. Goto et al., 2002).

Antimicrobial Agents Synthesis

- The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for its potential as an antimicrobial agent. Through a series of synthetic steps, formazans were produced and evaluated for their antimicrobial activity, showcasing the compound's utility in developing new antimicrobial compounds (P. Sah et al., 2014).

CO2 Reduction Catalysis

- A series of rhenium tricarbonyl complexes with pyridine-oxazoline ligands have been synthesized and evaluated for their catalytic ability to reduce CO2. This research highlights the compound's potential in contributing to environmentally beneficial CO2 reduction processes, with a focus on the solvent's effect on catalytic efficiency (J. Nganga et al., 2017).

Inhibitor of Carbonyl Reductase Enzyme

- The synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a cyanoxime, revealed its potential as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments, making the compound of interest for medical research (Seth Adu Amankrah et al., 2021).

Mecanismo De Acción

Mode of Action

The mode of action would depend on the specific biological target of the compound. Without this information, it’s difficult to provide a detailed explanation of the compound’s interaction with its targets .

Biochemical Pathways

Similarly, without knowing the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects .

Pharmacokinetics

The ADME properties of a compound depend on its chemical structure. Nitriles, for example, are often metabolized in the body through reactions like hydrolysis and reduction . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and biochemical pathways it affects .

Propiedades

IUPAC Name |

2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-4-2-1-3-9(10)11-7-8(5-6-13)14-15-11/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCIJVHERKPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)